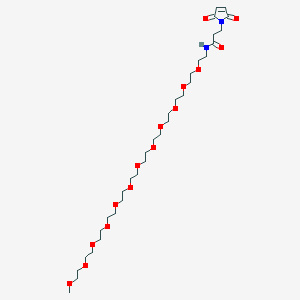

m-PEG12-Mal

説明

Structure

2D Structure

特性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDVKBUIQUWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-Mal: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-maleimide with a 12-unit PEG chain (m-PEG12-Mal). It details the physicochemical properties, provides a representative synthesis and purification protocol, and offers a detailed experimental workflow for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein engineering, and nanotechnology, facilitating the effective use of this versatile crosslinking agent.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation chemistry. It comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer of twelve ethylene (B1197577) glycol units, providing excellent hydrophilicity and biocompatibility, and a maleimide (B117702) functional group, which exhibits high reactivity and specificity towards thiol (sulfhydryl) groups. This unique combination of properties makes this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins and peptides, and the functionalization of nanoparticles for targeted drug delivery. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates while reducing their immunogenicity.[1][2]

Physicochemical Properties of this compound

The well-defined structure of this compound imparts it with consistent and predictable physicochemical properties, which are essential for reproducible bioconjugation outcomes.

| Property | Value | Reference |

| Chemical Formula | C32H58N2O15 | [1][3] |

| Molecular Weight | 710.8 g/mol | [3] |

| CAS Number | 88504-24-9 | |

| Appearance | White to off-white solid or viscous oil | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) | N/A |

| Reactive Group | Maleimide | |

| Specificity | Reacts with thiol (sulfhydryl) groups |

Synthesis and Purification of this compound

The synthesis of this compound involves a multi-step process, starting from a commercially available methoxy-PEG12-alcohol. The following is a representative protocol based on established chemical principles for the synthesis of PEG-maleimide derivatives.

Experimental Protocol: Synthesis

Step 1: Tosylation of m-PEG12-OH

-

Dissolve m-PEG12-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-OTs.

Step 2: Azidation of m-PEG12-OTs

-

Dissolve the crude m-PEG12-OTs in dimethylformamide (DMF).

-

Add sodium azide (B81097) (NaN3) (3 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude m-PEG12-N3.

Step 3: Reduction to m-PEG12-NH2

-

Dissolve the crude m-PEG12-N3 in methanol (B129727).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain m-PEG12-NH2.

Step 4: Maleimide Functionalization

-

Dissolve m-PEG12-NH2 (1 equivalent) in anhydrous DCM.

-

Add maleic anhydride (B1165640) (1.1 equivalents) and stir at room temperature for 4 hours to form the maleamic acid intermediate.

-

Cool the reaction mixture to 0 °C and add acetic anhydride (2 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction at room temperature for 12 hours to effect cyclization to the maleimide.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Experimental Protocol: Purification

The crude this compound is purified by column chromatography on silica (B1680970) gel.

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to m-PEG12-Mal: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG12-Mal (methoxy-polyethylene glycol-maleimide with 12 PEG units), a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a versatile chemical tool that combines the features of a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) reactive group. The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule, while the maleimide group allows for specific and efficient covalent bond formation with thiol-containing molecules.[1][2]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, compiled from various supplier datasheets and chemical databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₅₈N₂O₁₅ | [3][4] |

| Molecular Weight | 710.81 g/mol | [3] |

| CAS Number | 88504-24-9 | |

| Appearance | Solid powder or colorless oil | |

| Solubility | Soluble in DMSO, DCM, THF, Acetonitrile (B52724), DMF | |

| Purity | Typically >95% |

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two key functional components:

-

Methoxy-PEG Chain: The 12-unit polyethylene glycol chain is a hydrophilic polymer that can increase the aqueous solubility and hydrodynamic radius of the molecule it is conjugated to. This "PEGylation" can also reduce aggregation and immunogenicity of proteins and peptides.

-

Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups (-SH) on molecules like cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including a general bioconjugation protocol, purification, and characterization of the resulting conjugate.

General Protocol for Protein Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups (e.g., an antibody with reduced disulfide bonds)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (optional, for exposing thiols): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching solution: L-cysteine or N-acetylcysteine solution

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein's thiol groups are in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it contains a free thiol.

-

Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker. Add the solution dropwise while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of this compound. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

-

Purification and Characterization of the Conjugate

Purification by High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC (RP-HPLC) is a common method for purifying and analyzing PEGylated proteins and peptides.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is commonly employed.

-

Detection: The elution profile can be monitored by UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

Characterization by Mass Spectrometry (MS):

-

Purpose: Mass spectrometry is used to confirm the successful conjugation and to determine the number of this compound molecules attached to the protein (the degree of labeling).

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The observed molecular weight of the conjugate should be higher than the unconjugated protein by multiples of the mass of the this compound that has reacted.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: ¹H NMR can be used to confirm the structure of the conjugate and to quantify the degree of PEGylation.

-

Method: The appearance of characteristic PEG proton signals (typically a large peak around 3.6 ppm) in the ¹H NMR spectrum of the purified conjugate confirms the presence of the PEG chain. The ratio of the integration of the PEG signals to the integration of specific protein signals can be used to determine the degree of labeling.

Quantitative Data

The efficiency and stability of the conjugation reaction are critical parameters. The following tables summarize key quantitative data related to maleimide-thiol conjugation.

Factors Affecting Conjugation Efficiency

| Parameter | Recommended Condition | Rationale | Reference(s) |

| pH | 6.5 - 7.5 | This pH range is a compromise between the reactivity of the maleimide group and the stability of the thiol group in its reactive thiolate form. At pH > 7.5, hydrolysis of the maleimide group increases, and at lower pH, the concentration of the reactive thiolate anion is reduced. | |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature allows for faster reaction kinetics. | |

| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the this compound linker drives the reaction towards completion, ensuring a higher degree of labeling on the protein. | |

| Reaction Time | 1-2 hours at Room Temperature or overnight at 4°C | The reaction is typically complete within this timeframe. The progress can be monitored by analyzing aliquots of the reaction mixture. |

Stability of the Thioether Bond

The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.

| Condition | Stability Observation | Reference(s) |

| In PBS at 37°C for 7 days | High stability, with less than 5% deconjugation observed. | |

| In 1 mM GSH at 37°C for 7 days | Reduced stability, with approximately 30% deconjugation observed. The presence of competing thiols can promote the retro-Michael reaction. |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using this compound.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Logical Relationship of Factors Influencing Conjugation

Caption: Factors influencing the success of a bioconjugation reaction with this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure and predictable reactivity allow for the controlled modification of biomolecules to enhance their therapeutic properties. By understanding the core principles of its chemistry and following optimized protocols for conjugation, purification, and characterization, scientists can effectively leverage this compound to create novel bioconjugates for a wide range of applications.

References

- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 88504-24-9 | BroadPharm [broadpharm.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to m-PEG12-Mal: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-maleimide (m-PEG12-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, and a reactive maleimide (B117702) group at the other end. The PEG component imparts hydrophilicity and biocompatibility, which can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.[][2] The maleimide group allows for specific and efficient covalent bond formation with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[]

The chemical formula for this compound is C32H58N2O15 .

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C32H58N2O15 | [3][4] |

| Molecular Weight | ~710.8 g/mol | |

| CAS Number | 88504-24-9 | |

| Purity | Typically ≥95-98% | |

| Appearance | White to off-white solid or colorless oil | |

| Solubility | Soluble in water and most organic solvents like DMSO, DMF, DCM, THF, and Acetonitrile. | |

| Storage Conditions | -20°C, desiccated and protected from light. |

Key Applications in Research and Drug Development

The primary application of this compound is in bioconjugation, where it acts as a flexible linker to covalently attach molecules. This has significant implications in several areas:

-

Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. This targets the drug specifically to cancer cells, minimizing off-target toxicity. The PEG linker can improve the pharmacokinetic properties of the ADC.

-

PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This can increase the hydrodynamic size of the molecule, leading to a longer circulation half-life, reduced renal clearance, and decreased immunogenicity.

-

Targeted Drug Delivery: this compound is used to functionalize nanoparticles and liposomes with targeting ligands like antibodies or peptides. This facilitates the selective delivery of therapeutic agents to diseased tissues.

-

Fluorescent Labeling: The maleimide group can react with thiol-containing fluorescent dyes, allowing for the labeling of proteins and peptides for imaging and tracking studies.

Experimental Protocol: Thiol-Maleimide Conjugation

The reaction between a maleimide group and a sulfhydryl group is a Michael addition, which forms a stable thioether bond. Below is a general protocol for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.

Materials and Reagents:

-

Thiol-containing protein/peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 6.5-7.5, free of thiols. Buffers should be degassed to prevent oxidation of thiols.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if reduction of disulfide bonds is necessary to expose free thiols.

-

Quenching reagent: A free thiol such as L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the protein or peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

-

If the sulfhydryl groups are in the form of disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed by dialysis or desalting before adding the maleimide reagent, as it will compete for the reaction.

-

-

Conjugation Reaction:

-

Dissolve the this compound in the conjugation buffer immediately before use.

-

Add a 10 to 20-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent. A 100-fold molar excess of L-cysteine is commonly used.

-

Incubate for an additional 30 minutes.

-

-

Purification of the Conjugate:

-

Remove excess this compound and quenching reagent by size-exclusion chromatography or extensive dialysis against an appropriate buffer.

-

-

Characterization and Storage:

-

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

-

Store the purified conjugate at 2-8°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant like glycerol.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

Caption: Workflow for bioconjugation using this compound.

Logical Relationship: Thiol-Maleimide Reaction

The core of the utility of this compound lies in the specific and efficient reaction between the maleimide group and a sulfhydryl group. This Michael addition reaction is highly selective for thiols at a neutral pH range.

Caption: The reaction of a thiol with this compound.

References

An In-depth Technical Guide to m-PEG12-Maleimide: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-maleimide with 12 PEG units (m-PEG12-Mal), a widely utilized crosslinker in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's physicochemical properties, its primary application in bioconjugation, and standardized experimental protocols.

Core Properties of m-PEG12-Maleimide

m-PEG12-Maleimide is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive maleimide (B117702) group. The PEG component imparts hydrophilicity and biocompatibility to the conjugated molecule, often improving its solubility and stability, and reducing immunogenicity. The maleimide group provides a highly specific reactive handle for covalent linkage to thiol (-SH) groups, typically found in cysteine residues of proteins and peptides.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 710.8 g/mol | [1][2][3] |

| Chemical Formula | C32H58N2O15 | [1][2] |

| Purity | Typically ≥95% | |

| Physical Form | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | -20°C, protected from moisture |

Mechanism of Action: The Thiol-Maleimide Reaction

The primary utility of this compound lies in its ability to specifically react with sulfhydryl groups. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable, covalent thioether bond. At a pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

It is important to note that the stability of the resulting thioether bond can be compromised by a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo. However, strategies such as transcyclization of the maleimide ring can enhance the stability of the conjugate.

Key Applications in Research and Drug Development

The properties of this compound make it a valuable tool in various bioconjugation applications, including:

-

PEGylation of Proteins and Peptides: The attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties. This includes increasing their circulating half-life, improving stability, and reducing immunogenicity.

-

Development of Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component can improve the solubility and stability of the ADC. In some cases, the length of the PEG linker, such as the 12 units in this compound, has been shown to optimize drug loading on the antibody.

-

Functionalization of Nanoparticles and Liposomes: The surface of nanoparticles and liposomes can be modified with this compound to enable the attachment of targeting ligands, such as antibodies or peptides. This facilitates targeted drug delivery to specific cells or tissues.

-

Hydrogel Formation: PEG-maleimide hydrogels are used as delivery vehicles for proteins and cells in regenerative medicine due to their biocompatibility and tunable properties.

A notable recent finding indicates that the maleimide group itself can promote macrophage-targeted drug delivery by enhancing the interaction of PEGylated nanoparticles with red blood cells. This suggests an active role for the linker in the in vivo disposition of the conjugate.

Experimental Protocols

The following section provides a generalized protocol for the conjugation of this compound to a thiol-containing biomolecule, such as a protein with a free cysteine residue. Optimization is often necessary for specific applications.

Materials

-

m-PEG12-Maleimide

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5, degassed. Thiol-free buffers are essential.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide reagent.

-

Solvent for this compound: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification System: Size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Procedure

-

Preparation of the Biomolecule:

-

Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

-

-

Preparation of m-PEG12-Maleimide Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomolecule solution. A 10-20 fold molar excess of this compound over the thiol content is recommended as a starting point.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. Protect from light if working with photosensitive molecules.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules by SEC, dialysis, or HPLC. The choice of method will depend on the size and properties of the conjugate.

-

-

Characterization:

-

Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the purity and degree of labeling.

-

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the application of m-PEG12-Maleimide.

Caption: Thiol-Maleimide conjugation reaction forming a stable thioether bond.

Caption: General experimental workflow for protein PEGylation using this compound.

References

An In-Depth Technical Guide to the Principle of Action of m-PEG12-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principle of action of methoxy-polyethylene glycol (12)-maleimide (m-PEG12-Mal). It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering PEGylation strategies in their work. This document details the fundamental chemistry, reaction kinetics, and practical considerations for the application of this compound in bioconjugation, along with detailed experimental protocols and characterization methods.

Core Principle of Action: The Thiol-Maleimide Michael Addition

The primary mechanism of action of this compound lies in the highly specific and efficient reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein, peptide, or other biomolecule. This reaction is a Michael addition, which forms a stable, covalent thioether bond.

The key features of this conjugation chemistry are:

-

High Specificity: Under neutral to slightly acidic pH conditions (pH 6.5-7.5), the maleimide group exhibits high selectivity for thiol groups over other nucleophilic functional groups, such as amines. This specificity allows for site-directed modification of biomolecules.

-

Stable Covalent Bond: The resulting thioether linkage is a stable covalent bond, ensuring the long-term integrity of the PEGylated conjugate under physiological conditions.

-

Mild Reaction Conditions: The conjugation reaction proceeds readily in aqueous buffers at room temperature, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.

The methoxy-polyethylene glycol (m-PEG) component of the molecule is a hydrophilic and biocompatible polymer. The "12" in this compound indicates that there are 12 repeating units of ethylene (B1197577) glycol. This PEG chain imparts several beneficial properties to the conjugated molecule:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the target molecule.

-

Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and can reduce its immunogenicity.

-

Favorable Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule can lead to a longer circulation half-life by reducing renal clearance.

Quantitative Data on Thiol-Maleimide Reactions

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Parameter | Effect on Reaction Rate | Optimal Range/Condition | Notes |

| pH | Increases with pH | 6.5 - 7.5 | Above pH 7.5, the reaction with primary amines becomes more competitive. |

| Temperature | Increases with temperature | 4°C to Room Temperature (20-25°C) | Room temperature is generally sufficient for efficient conjugation within a few hours. |

| Molar Ratio | Higher excess of m-PEG-Mal increases reaction rate | 5-20 fold molar excess of m-PEG-Mal | A significant molar excess helps drive the reaction to completion. |

| Thiol pKa | Lower pKa thiols react faster at a given pH | - | The concentration of the more reactive thiolate anion is higher at a given pH for thiols with lower pKa. |

Table 2: Illustrative Conjugation Efficiency and Stability Data

| Target Molecule | m-PEG-Mal Variant | Molar Ratio (PEG:Molecule) | Reaction Time (h) | Conjugation Efficiency (%) | Thioether Bond Half-life (in plasma) |

| Model Peptide (with single Cys) | This compound (Illustrative) | 10:1 | 2 | >95% | Several days |

| Recombinant Protein (with single Cys) | m-PEG24-Mal (Illustrative) | 20:1 | 4 | ~90% | Several days |

| Small Molecule Thiol | m-PEG8-Mal (Illustrative) | 5:1 | 1 | >98% | Several days |

Note: The data in Table 2 are illustrative and based on typical results for maleimide-PEG conjugations. Actual results will vary depending on the specific experimental conditions and the nature of the thiol-containing molecule.

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Peptide

This protocol provides a general guideline for the conjugation of this compound to a peptide with a free cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is degassed and free of thiols.

-

Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must be reduced prior to conjugation using a suitable reducing agent (e.g., TCEP) and purified to remove the reducing agent.

-

This compound Preparation: Immediately before use, dissolve this compound in the conjugation buffer to a concentration that will result in a 10-20 fold molar excess when added to the peptide solution.

-

Conjugation Reaction: Add the this compound solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by RP-HPLC to determine the extent of conjugation.

-

Quenching the Reaction: Add a 10-fold molar excess of the quenching solution (relative to the initial amount of this compound) to the reaction mixture to consume any unreacted this compound. Allow the quenching reaction to proceed for 30 minutes at room temperature.

-

Purification: Purify the this compound-peptide conjugate from unreacted peptide, excess this compound, and quenching agent using RP-HPLC or SEC.

-

Characterization: Characterize the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight and by analytical RP-HPLC to assess purity.

Protocol for Characterizing the Stability of the Thioether Bond

This protocol outlines a method to assess the stability of the thioether bond in the this compound conjugate in the presence of a competing thiol, such as glutathione, which is abundant in vivo.

Materials:

-

Purified this compound-peptide conjugate

-

Stability Buffer: PBS, pH 7.4, containing 5 mM glutathione.

-

RP-HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dissolve the purified this compound-peptide conjugate in the stability buffer to a known concentration (e.g., 1 mg/mL).

-

Incubation: Incubate the sample at 37°C.

-

Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

-

HPLC Analysis: Analyze each aliquot by RP-HPLC. The chromatogram should show a peak for the intact conjugate and potentially a new peak corresponding to the product of thiol exchange.

-

Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the stability and estimate the half-life of the thioether bond under these conditions.

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows described in this guide.

An In-depth Technical Guide to the m-PEG12-Maleimide Thiol-Maleimide Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methoxy-poly(ethylene glycol)-maleimide (m-PEG12-Mal) reaction with thiol groups, a cornerstone of modern bioconjugation. We will delve into the core chemical principles, critical reaction parameters, quantitative kinetics, and detailed experimental protocols essential for the successful synthesis of precisely defined bioconjugates for therapeutic and diagnostic applications.

Core Chemical Principles: The Michael Addition

The conjugation of this compound to a thiol-containing molecule, such as a protein or peptide with a cysteine residue, proceeds through a highly efficient and selective Michael addition reaction.[1] In this mechanism, the nucleophilic thiol group (specifically, the thiolate anion, -S⁻) attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide (B117702) ring.[2] This forms a stable, covalent thioether bond, effectively linking the PEG moiety to the target biomolecule.[1][2]

The reaction is prized for its high chemoselectivity towards thiols, especially within a specific pH range, and its ability to proceed under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[1]

References

Navigating the Procurement and Quality Control of m-PEG12-Mal: A Technical Guide

For researchers, scientists, and drug development professionals, the selection and validation of reagents are critical first steps in ensuring the reproducibility and success of their work. This technical guide provides an in-depth overview of m-PEG12-Mal, a methoxy-terminated polyethylene (B3416737) glycol with a maleimide (B117702) functional group, focusing on supplier information, purity assessment, and key experimental protocols.

Supplier Landscape and Purity Specifications

The availability and purity of this compound can vary between suppliers. For ease of comparison, the following table summarizes publicly available information from various vendors. It is important to note that purity claims should always be verified with the supplier's certificate of analysis (CoA) for a specific lot.

| Supplier | Catalog Number | Stated Purity | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |

| BroadPharm | BP-22749 | 98% | 88504-24-9 | 710.8 | -20°C |

| Biopharma PEG | MD141025-12 (for Mal-PEG12-NHS) | ≥95% | N/A | 794.85 | -20°C |

| CD BioGlyco | N/A (for Mal-PEG12-NHS ester) | 96% | N/A | 794.9 | -20°C |

| Glyco MindSynth | GMSL-863 | 95-98% | 88504-24-9 | 710.8 | N/A |

| CP Lab Safety | N/A (for mPEG12-NH-Mal) | 97% Min | 88504-24-9 | N/A | N/A |

| Conju-Probe | CP-1174 | >95% | 88504-24-9 | N/A | -20°C |

| Lab Pro Inc. | M3051-25MG | Min. 95.0% (HPLC) | N/A | 710.82 | Heat, Light, & Moisture Sensitive |

Core Experimental Protocols for Quality Assessment

Rigorous analytical testing is paramount to confirm the identity, purity, and stability of this compound. The following sections detail representative methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and detecting any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 302 nm (for the maleimide group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is essential for confirming the chemical structure of this compound.

Methodology:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration: 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

Data Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and integrations corresponding to the protons of the methoxy (B1213986) group, the ethylene (B1197577) glycol repeat units, and the maleimide ring. The protons of the maleimide group typically appear as a singlet at approximately 6.7 ppm.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound.

Methodology:

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Sample Preparation:

-

For ESI-MS: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.

-

For MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

-

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (710.8 g/mol ) plus a proton ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

Visualizing Experimental and Logical Frameworks

To further elucidate the technical aspects of working with this compound, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and the factors influencing the compound's stability.

Caption: A typical experimental workflow for the quality control of an incoming lot of this compound.

Navigating the Stability and Storage of m-PEG12-Mal Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical aspects of storing and handling the m-PEG12-Mal (methoxy-polyethylene glycol-maleimide, 12 PEG units) reagent. Ensuring the integrity of this reagent is paramount for successful bioconjugation, impacting research outcomes and the therapeutic efficacy of drug conjugates. This document outlines recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.

Core Concepts: Understanding this compound Stability

The stability of this compound is primarily dictated by the reactivity of the maleimide (B117702) group. While highly effective for thiol-specific conjugation, the maleimide moiety is susceptible to hydrolysis, which is the principal degradation pathway. This reaction opens the maleimide ring to form a non-reactive maleamic acid, rendering the reagent incapable of reacting with sulfhydryl groups.

Several factors influence the rate of hydrolysis:

-

pH: The rate of hydrolysis is significantly accelerated under alkaline conditions.[1][2] Neutral to slightly acidic pH (6.5-7.5) is optimal for the conjugation reaction with thiols, while minimizing hydrolysis.[3][4]

-

Temperature: Higher temperatures increase the rate of hydrolysis.[3]

-

Aqueous Environment: The presence of water is necessary for hydrolysis. Therefore, storage in anhydrous solvents and minimizing exposure to moisture is crucial.

Beyond the stability of the reagent itself, the stability of the resulting thioether bond formed after conjugation is also a critical consideration. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo. However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable, ring-opened product that is resistant to this cleavage.

Recommended Storage and Handling

To maintain the reagent's integrity and ensure reproducible results, the following storage and handling procedures are recommended.

Table 1: Recommended Storage and Handling for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or lower. | Minimizes the rate of hydrolysis and other potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Protects against oxidation and moisture. |

| Light Exposure | Protect from light. | PEG-maleimides can be light-sensitive. |

| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the maleimide group. |

| Solvent for Stock Solutions | Use dry, water-miscible solvents like DMF or DMSO. | Ensures solubility and minimizes hydrolysis during preparation. |

| Stock Solution Storage | Store stock solutions at -20°C under an inert atmosphere. | Maintains the stability of the reagent in solution for a limited time. |

| Handling | Equilibrate the reagent to room temperature before opening the container. | Prevents condensation of moisture onto the cold reagent. |

| Usage | Prepare fresh solutions right before use and avoid frequent freeze-thaw cycles. | Ensures maximum reactivity and minimizes degradation. |

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of PEG-maleimide compounds has been studied. The following table summarizes representative data from the literature.

Table 2: Stability Data for Maleimide and PEG-Maleimide Conjugates

| Compound/Conjugate | Condition | Observation |

| Maleimide | Alkaline solution (pH 8.5-14) | Hydrolysis rate is pH-dependent. |

| Maleimide-PEG Conjugate | 37°C for 7 days in 1 mM reduced glutathione | Less than 70% of the conjugate remained intact. |

| Mono-sulfone-PEG Conjugate | 37°C for 7 days in 1 mM reduced glutathione | Over 90% of the conjugate remained intact, showing greater stability than the maleimide-PEG adduct. |

| Maleimide-thiol adducts | In vivo | Can undergo disruptive cleavage by thiol exchange or stabilizing ring-opening hydrolysis. |

| 8-arm PEG-maleimide | Various buffer media, pH, and temperatures | Hydrolysis follows first-order kinetics. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Protocol: HPLC-Based Stability Study of this compound

Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., different temperatures and pH values).

Materials:

-

This compound reagent

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Buffers of desired pH (e.g., phosphate-buffered saline)

-

Thermostated incubator/water bath

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a minimal amount of anhydrous DMSO or DMF.

-

Dilute to the final desired concentration with the chosen aqueous buffer (e.g., PBS pH 7.4).

-

-

Incubation:

-

Aliquot the stock solution into several vials.

-

Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Immediately quench any further reaction by freezing or by dilution in a cold, acidic mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Develop a suitable gradient to separate the intact this compound from its hydrolysis product (maleamic acid). A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or near the maleimide absorbance maximum).

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Identify the peaks corresponding to intact this compound and its degradation product.

-

Integrate the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining intact this compound against time.

-

From this data, the half-life (t½) of the reagent under the tested conditions can be calculated.

-

Visualizations

Chemical Structures and Reactions

References

An In-depth Technical Guide on the Safety of m-PEG12-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for m-PEG12-Mal (methoxy-polyethylene glycol-maleimide, 12 PEG units), a critical reagent in bioconjugation and drug delivery system development. The information herein is compiled from publicly available Safety Data Sheets (SDS) to ensure safe handling, storage, and use in a laboratory setting.

Chemical Identification

This compound is a heterobifunctional PEG linker. The methoxy-terminated polyethylene (B3416737) glycol chain imparts hydrophilicity and biocompatibility, while the maleimide (B117702) group allows for the specific covalent attachment to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[1][2]

| Identifier | Value |

| Chemical Name | This compound; Methoxy(polyethylene glycol) maleimide |

| Synonyms | MM(PEG)12, Methyl-PEG-Maleimide |

| CAS Number | 88504-24-9[1][3] |

| Molecular Formula | C32H58N2O15[1] |

| Molecular Weight | 710.8 g/mol |

Hazard Identification

Based on available safety data sheets, this compound is generally not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as with any laboratory chemical, appropriate caution should be exercised.

-

GHS Classification: Not a hazardous substance or mixture.

-

Label Elements: The product does not require hazard labeling in accordance with EC directives or respective national laws.

-

Other Hazards: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

It is important to note that while the PEG linker itself may have a low hazard profile, conjugates created with this reagent (e.g., with cytotoxic drugs) will have a different and potentially much more hazardous profile. A full safety assessment of the final conjugate is always required.

Composition and Purity

This compound is typically supplied as a high-purity substance.

| Component | Purity |

| This compound | ≥95% |

First-Aid Measures

Standard laboratory first-aid procedures should be followed in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

First-Aid Workflow

Caption: First-aid procedures for various exposure routes.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Storage Temperature: Store desiccated at -20°C for long-term stability.

-

Conditions to Avoid: Keep away from moisture, as the maleimide group can be susceptible to hydrolysis. Avoid high temperatures and strong oxidizing agents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

Handling and Storage Protocol

References

Methodological & Application

Application Notes and Protocols for m-PEG12-Mal Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, prolonged plasma half-life, reduced immunogenicity, and improved solubility.[1] The m-PEG12-Mal linker is a methoxy-terminated polyethylene glycol with a chain of 12 ethylene (B1197577) glycol units, functionalized with a maleimide (B117702) group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, via a Michael addition reaction to form a stable thioether bond.[2][3] This site-specific conjugation allows for a high degree of control over the PEGylation process.

This document provides a detailed protocol for the bioconjugation of this compound to proteins, including reaction optimization, purification of the conjugate, and subsequent characterization.

Principle of the Reaction

The bioconjugation of this compound to a protein is based on the highly selective reaction between the maleimide group of the PEG linker and the thiol group of a cysteine residue on the protein. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (6.5-7.5) to form a stable, covalent thioether linkage.[4] The specificity of the maleimide-thiol reaction minimizes non-specific modifications of other amino acid residues, such as lysine, which can occur with other PEGylation chemistries.[4]

It is crucial that the target cysteine residues are in their reduced, free thiol form. Disulfide bonds within the protein must be reduced prior to the conjugation reaction to expose the reactive sulfhydryl groups.

Experimental Protocols

Materials and Equipment

-

This compound (e.g., from BroadPharm, Conju-Probe)

-

Protein with accessible cysteine residue(s)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other suitable buffers include HEPES or Tris, ensuring they are free of thiol-containing reagents.

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol (optional)

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

-

Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.

-

Standard laboratory equipment: microcentrifuge tubes, pipette, vortex mixer, incubator/shaker.

Pre-Conjugation: Reduction of Protein Disulfide Bonds (if necessary)

If the target cysteine residues are involved in disulfide bonds, a reduction step is required.

-

Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Addition of Reducing Agent:

-

Using TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the conjugation step.

-

Using DTT: Add a 10- to 100-fold molar excess of DTT. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the this compound , as its thiol group will compete in the reaction. Removal can be achieved using a desalting column.

-

-

Inert Atmosphere: To prevent re-oxidation of the free thiols, it is recommended to perform the reduction and subsequent conjugation under an inert atmosphere (e.g., by flushing the reaction vessel with nitrogen or argon).

Conjugation Protocol: this compound to Protein

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in the Reaction Buffer or a compatible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

-

Reaction Setup: Add the this compound stock solution to the (reduced) protein solution. The molar ratio of this compound to protein is a critical parameter to optimize. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein. Refer to Table 1 for guidance on optimizing this ratio.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

-

Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing reagent such as L-cysteine or β-mercaptoethanol can be added to react with any unreacted this compound.

Post-Conjugation: Purification of the PEGylated Protein

Purification is necessary to remove unreacted this compound, unconjugated protein, and any reaction byproducts.

-

Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and unconjugated protein.

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method can be particularly useful for separating species with different degrees of PEGylation.

Data Presentation: Reaction Condition Optimization

The efficiency of the this compound conjugation is influenced by several factors. The following tables summarize key parameters to consider for optimization.

Table 1: Molar Ratio of this compound to Protein

| Molar Ratio (PEG:Protein) | Expected Outcome | Considerations | Reference(s) |

| 5:1 - 10:1 | Good starting point for initial trials. May result in a mix of mono- and di-PEGylated species depending on available cysteines. | Lower ratios minimize the risk of over-PEGylation and aggregation. | |

| 10:1 - 20:1 | Commonly recommended for driving the reaction towards completion. | Higher excess can increase the rate of conjugation but may also lead to non-specific reactions if incubation times are prolonged. | |

| >20:1 | May be necessary for sterically hindered cysteine residues or to achieve higher degrees of PEGylation. | Increased risk of protein aggregation and difficulty in removing excess PEG. |

Table 2: Reaction Buffer and pH

| Buffer | pH Range | Rationale | Potential Issues | Reference(s) |

| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Mimics physiological conditions and is generally well-tolerated by proteins. Optimal for thiol-maleimide reaction. | Ensure buffer is free of any thiol-containing additives. | |

| HEPES | 7.0 - 7.5 | Good buffering capacity in this range. | --- | |

| Tris | 7.0 - 7.5 | Commonly used, but can have a primary amine that may react with maleimides at higher pH. | At pH > 7.5, the risk of side reactions with amines increases. | |

| Citrate | 5.8 - 6.5 | Can be used to slow down the reaction rate if needed. | Slower reaction kinetics may require longer incubation times. |

Table 3: Reaction Time and Temperature

| Temperature | Time | Considerations | Reference(s) |

| Room Temperature (~25°C) | 2 - 4 hours | Faster reaction kinetics. Convenient for routine conjugations. | |

| 4°C | Overnight | Slower reaction rate, which can be beneficial for sensitive proteins to maintain their stability and for better control of the reaction. |

Characterization of the PEGylated Protein

Thorough characterization is essential to confirm successful conjugation and to determine the degree of PEGylation.

-

SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG chains attached to the protein.

-

HPLC (Reverse-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and to separate different PEGylated species.

-

Ellman's Assay: Can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine the conjugation efficiency.

Visualizations

Caption: Experimental workflow for this compound protein bioconjugation.

Caption: Thiol-maleimide reaction mechanism for protein PEGylation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conjugation | Incomplete reduction of disulfide bonds. | Increase the molar excess of the reducing agent (TCEP or DTT) and/or the incubation time. Confirm reduction with Ellman's assay. |

| Re-oxidation of free thiols. | Use degassed buffers and perform the reaction under an inert atmosphere. | |

| Inactive this compound. | Use a fresh batch of the PEG reagent. Store it properly, protected from moisture. | |

| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |

| Protein aggregation/precipitation | Protein instability after reduction. | Optimize buffer conditions (e.g., add stabilizers like arginine). Perform the reaction at a lower temperature (4°C). |

| High concentration of PEG reagent. | Reduce the molar excess of this compound. | |

| Multiple PEGylated species | Multiple accessible cysteine residues. | This may be inherent to the protein. IEX can be used to separate different species. |

| Over-PEGylation. | Reduce the molar ratio of PEG to protein and/or the reaction time. |

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG12-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. This document provides detailed application notes and protocols for the use of m-PEG12-Mal, a discrete polyethylene (B3416737) glycol (PEG) linker, in the development of ADCs.

The this compound linker features a 12-unit PEG chain that imparts hydrophilicity to the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate. The maleimide (B117702) group facilitates a stable, covalent thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide | [1] |

| Molecular Formula | C32H58N2O15 | [2] |

| Molecular Weight | 710.8 g/mol | [2] |

| CAS Number | 88504-24-9 | [2] |

| Purity | Typically >95% | [3] |

| Storage | -20°C in a dry environment |

Key Advantages of Using this compound in ADC Development

-

Enhanced Hydrophilicity: The 12-unit PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs, helping to prevent aggregation.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

-

Defined Spacer Length: As a discrete PEG linker, this compound has a defined length, leading to more homogeneous ADCs with better batch-to-batch reproducibility compared to polydisperse PEG linkers.

-

Stable Conjugation: The maleimide group forms a stable thioether bond with sulfhydryl groups on the antibody, ensuring the integrity of the ADC in circulation until it reaches the target cell.

Quantitative Data on ADCs with PEG Linkers

The following tables summarize quantitative data from studies on ADCs utilizing PEG linkers. While specific data for a linear this compound linker is limited, the provided data for a branched 2xPEG12 linker and other PEG linkers offer valuable insights into the impact of PEGylation on ADC properties.

Table 1: Pharmacokinetic Parameters of Trastuzumab-DM1 Conjugates with Different PEG Linker Architectures (DAR ~8)

| Linker Architecture | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) |

| Linear PEG24 | High | Lower |

| Pendant (2 x PEG12) | Low | Nearly 3-fold higher than linear PEG24 |

Data adapted from a study comparing linear versus branched PEG linkers on a high drug-to-antibody ratio (DAR) ADC. This suggests that a branched PEG12 configuration can significantly improve the pharmacokinetic profile.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

Data suggests that for this particular ADC, PEG linker length had no significant impact on in vitro potency.

Experimental Protocols

The following protocols provide a general framework for the development of an ADC using a this compound linker. Optimization of specific parameters may be required for different antibodies and payloads.

Protocol 1: Conjugation of a Drug to this compound (if not pre-conjugated)

This protocol assumes the cytotoxic drug has a reactive group (e.g., an amine) that can be conjugated to a variant of the PEG linker containing an activated ester (e.g., Mal-PEG12-NHS ester).

Materials:

-

Cytotoxic drug with a primary amine

-

Mal-PEG12-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the cytotoxic drug and a 1.2-fold molar excess of Mal-PEG12-NHS ester in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight if required.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the drug-linker conjugate (Drug-PEG12-Mal) by reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the Drug-PEG12-Mal conjugate as a solid.

Protocol 2: Antibody Reduction and Conjugation with Drug-PEG12-Mal

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody to generate free sulfhydryl groups, followed by conjugation with the Drug-PEG12-Mal construct.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

-

Drug-PEG12-Mal conjugate dissolved in DMSO

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

-

Quenching solution (e.g., N-acetylcysteine or cysteine)

-

Desalting columns (e.g., Sephadex G-25)

-

Centrifugal concentrators

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

-

Antibody Reduction:

-

Add a 5 to 10-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 2-4).

-

Incubate at 37°C for 30-60 minutes.

-

Immediately purify the reduced antibody using a desalting column pre-equilibrated with conjugation buffer to remove excess TCEP.

-

-

Conjugation Reaction:

-

Immediately after purification, add a 5 to 10-fold molar excess of the Drug-PEG12-Mal solution (in DMSO) to the reduced antibody. The final concentration of DMSO should ideally be below 10% (v/v).

-

Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 20-fold molar excess of N-acetylcysteine or cysteine (relative to the Drug-PEG12-Mal) to quench any unreacted maleimide groups.

-

Incubate for an additional 20-30 minutes.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and quenching agent using a desalting column or size-exclusion chromatography (SEC).

-

Concentrate the purified ADC using a centrifugal concentrator.

-

-

Characterization:

-

Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the in vitro potency of the newly synthesized ADC.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cell line (low or no antigen expression)

-

Complete cell culture medium

-

96-well plates

-

Synthesized ADC, unconjugated antibody, and free drug

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

-

Plate reader

Procedure:

-

Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values (the concentration that inhibits 50% of cell growth).

Visualizations

ADC Conjugation Workflow

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

General Mechanism of Action for an ADC

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for the preclinical evaluation of an Antibody-Drug Conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Step-by-Step Protein PEGylation using m-PEG12-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1]

This document provides a detailed, step-by-step guide for the PEGylation of proteins using methoxy-PEG12-maleimide (m-PEG12-Mal). The maleimide (B117702) functional group exhibits high specificity for the sulfhydryl group of cysteine residues within a protein, forming a stable thioether bond.[1] This site-specific conjugation is advantageous for producing more homogeneous PEGylated protein products, provided that a free cysteine is available and accessible on the protein surface.

These application notes will cover the essential protocols from protein preparation and the PEGylation reaction to the purification and characterization of the final PEGylated conjugate.

Materials and Reagents

-

Protein of interest with at least one accessible free cysteine residue

-

m-PEG12-Maleimide (m-PEG(12)-Mal)

-

Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

L-Cysteine or N-acetylcysteine (for quenching)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC)

-

Analytical instruments (SDS-PAGE apparatus, Mass Spectrometer, HPLC system)

-

Standard laboratory equipment (pipettes, tubes, stirrer, centrifuge, etc.)

Experimental Workflow

The overall workflow for protein PEGylation with this compound involves several key stages: protein preparation, the PEGylation reaction, purification of the conjugate, and finally, characterization of the product.

Caption: A schematic overview of the protein PEGylation workflow.

Experimental Protocols

Protocol 1: Protein Preparation and Thiol Reduction

For efficient and specific PEGylation at cysteine residues, it is crucial to ensure that the target sulfhydryl groups are in a reduced state. Many proteins contain cysteine residues that form intramolecular disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step is often necessary.

-

Protein Solution Preparation: Dissolve the protein of interest in a suitable buffer, such as PBS, at a pH between 6.5 and 7.5. A typical protein concentration is 1-10 mg/mL. The buffer should be deoxygenated to minimize re-oxidation of the sulfhydryl groups.

-

Disulfide Bond Reduction (if necessary):

-